2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate
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Description
The compound “2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate” is a unique chemical with a complex structure. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring an oxazole ring, a phenyl group, and a nitrobenzenesulfonate group. The oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The phenyl group is a six-membered carbon ring, and the nitrobenzenesulfonate group contains a nitro group (-NO2) and a benzenesulfonate group .Mechanism of Action
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .
Properties
IUPAC Name |
[2-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O8S/c1-2-32-21-15-16(14-18-24(27)33-23(25-18)17-8-4-3-5-9-17)12-13-20(21)34-35(30,31)22-11-7-6-10-19(22)26(28)29/h3-15H,2H2,1H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXVASQUIKUPIG-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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